molecular formula C16H21ClN2O5S B2826845 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate CAS No. 1396758-98-7

1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate

Cat. No. B2826845
CAS RN: 1396758-98-7
M. Wt: 388.86
InChI Key: HAUHSAMVJCTWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate is a useful research compound. Its molecular formula is C16H21ClN2O5S and its molecular weight is 388.86. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Interaction Studies

  • Generation and Reaction of Ethenethiolate Anion : A study detailed the generation of the ethenethiolate anion through deprotonation and cycloelimination processes, leading to the creation of alkoxy(vinylthio)methanes and alkylthio(vinylthio)methanes, indicating a pathway for synthesizing similar sulfur-containing compounds (Tanimoto et al., 1983).

  • Acylation of Diethyl (ethoxycarbonylfuryl)methanephosphonates : This research demonstrated the formylation of diethyl (ethoxycarbonylfuryl)methanephosphonates using ethyl formate, showcasing methods for modifying furyl compounds which could be applicable to the furan component of the compound (L. M. Pevzner, 2012).

  • Autoxidation Studies Involving Dimethylamino Groups : The autoxidation of tetrakis‐(dimethylamino)‐ethylene produced several compounds including dimethylamine and formate salts, highlighting the oxidative behavior of dimethylamino components which could be relevant for understanding the stability and reactions of the target compound (W. Urry & J. Sheeto, 1965).

  • Molecular Recognition for Dicarboxylic Acid : A study on the synthesis and molecular recognition capabilities of guanidine derivatives for dicarboxylic acids could provide insights into the binding and recognition potential of similar structured compounds (Qi Yan-xing, 2004).

Applications in Medicinal Chemistry and Material Science

  • Nonpeptide Agonist Discovery : The discovery of a nonpeptidic agonist for the urotensin-II receptor showcases the potential of chlorophenyl and dimethylaminoethyl components in medicinal chemistry, indicating possible pharmacological applications for compounds with similar structures (G. Croston et al., 2002).

  • Synthesis of Furylmethane Derivatives : The high yield synthesis of furylmethane derivatives via a two-phase system involving –SO3H functionalized ionic liquids suggests potential routes for synthesizing and modifying furan-containing compounds, which could be relevant for the furan component in the target compound (Suhas Shinde & C. V. Rode, 2017).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S.CH2O2/c1-18(2)14(15-8-5-9-21-15)10-17-22(19,20)11-12-6-3-4-7-13(12)16;2-1-3/h3-9,14,17H,10-11H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHSAMVJCTWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CC=CO2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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